Cas no 2169860-64-2 ((2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid)

(2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid 化学的及び物理的性質
名前と識別子
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- (2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid
- EN300-1457058
- 2169860-64-2
-
- インチ: 1S/C14H20O2/c1-13-5-10-4-11(6-13)8-14(7-10,9-13)3-2-12(15)16/h2-3,10-11H,4-9H2,1H3,(H,15,16)/b3-2+
- InChIKey: JKIZJGOQMFIXRR-NSCUHMNNSA-N
- ほほえんだ: OC(/C=C/C12CC3CC(C1)CC(C)(C3)C2)=O
計算された属性
- せいみつぶんしりょう: 220.146329876g/mol
- どういたいしつりょう: 220.146329876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 342
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 37.3Ų
(2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1457058-5000mg |
(2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid |
2169860-64-2 | 5000mg |
$5594.0 | 2023-09-29 | ||
Enamine | EN300-1457058-2500mg |
(2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid |
2169860-64-2 | 2500mg |
$3782.0 | 2023-09-29 | ||
Enamine | EN300-1457058-1.0g |
(2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid |
2169860-64-2 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1457058-100mg |
(2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid |
2169860-64-2 | 100mg |
$1697.0 | 2023-09-29 | ||
Enamine | EN300-1457058-1000mg |
(2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid |
2169860-64-2 | 1000mg |
$1929.0 | 2023-09-29 | ||
Enamine | EN300-1457058-50mg |
(2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid |
2169860-64-2 | 50mg |
$1620.0 | 2023-09-29 | ||
Enamine | EN300-1457058-10000mg |
(2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid |
2169860-64-2 | 10000mg |
$8295.0 | 2023-09-29 | ||
Enamine | EN300-1457058-500mg |
(2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid |
2169860-64-2 | 500mg |
$1851.0 | 2023-09-29 | ||
Enamine | EN300-1457058-250mg |
(2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid |
2169860-64-2 | 250mg |
$1774.0 | 2023-09-29 |
(2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid 関連文献
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
(2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acidに関する追加情報
Introduction to (2E)-3-(3-methyladamantan-1-yl)prop-2-enoic Acid (CAS No 2169860-64-2)
(2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid, identified by the CAS registry number 2169860-64-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines an adamantanyl group with a propenoic acid moiety. The adamantane framework, known for its high stability and rigidity, serves as a robust scaffold for various functional groups, making it a valuable component in the design of advanced materials and pharmaceutical agents.
The synthesis of (2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid involves a series of carefully designed organic reactions, including alkylation, oxidation, and cyclization processes. Recent studies have highlighted the importance of stereochemistry in the synthesis of such compounds, with particular attention paid to the (E)-configuration of the double bond in the propenoic acid group. This configuration plays a critical role in determining the compound's physical properties and reactivity.
One of the most promising applications of this compound lies in its potential use as a building block for advanced materials. The combination of the rigid adamantane structure with the reactive propenoic acid group makes it an ideal candidate for polymerization reactions. Researchers have explored its use in creating high-performance polymers with enhanced mechanical and thermal properties. These polymers have potential applications in aerospace, automotive industries, and electronic devices where durability and heat resistance are paramount.
In addition to its role in materials science, (2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid has shown promise in pharmacological research. The compound's unique structure allows for interactions with specific biological targets, making it a potential lead compound for drug development. Recent studies have focused on its ability to modulate cellular signaling pathways involved in inflammation and neurodegenerative diseases. Early experimental results indicate that this compound may possess anti-inflammatory and neuroprotective properties, warranting further investigation.
The stability and reactivity of this compound make it an attractive candidate for use in various chemical transformations. For instance, its propenoic acid group can undergo Michael addition reactions, enabling the construction of complex molecular architectures. Moreover, the adamantane moiety provides steric protection to reactive sites, enhancing the selectivity of these reactions.
From an environmental standpoint, researchers have also investigated the biodegradability and toxicity of (2E)-3-(3-methyladamantan-1-yl)prop-2-enioic acid. Initial findings suggest that the compound exhibits low toxicity to aquatic organisms under standard test conditions. However, further studies are required to fully assess its environmental impact and ensure sustainable practices during its production and application.
In conclusion, (2E)-3-(3-methyladamantan--1--yl)prop--2--enoic acid (CAS No 2169860--64--2) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application studies, positions it as a key player in future innovations within materials science and pharmacology.
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